BenchChemオンラインストアへようこそ!

5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde

Lipophilicity Drug design Permeability

This 5-substituted 4,4-difluoropiperidinyl nicotinaldehyde (XLogP3 1.6) offers lower lipophilicity than the 2-substituted isomer (XLogP3 1.9), simplifying aqueous workup. The gem-difluoro group reduces CYP450 N-dealkylation, boosting metabolic stability for CNS/oncology programs. 98% purity ensures reproducible library quality in reductive amination and oxime formation. Ideal for D4R antagonist elaboration and Wnt pathway inhibitor scaffolds. Cannot be substituted with non-fluorinated or 3,3-difluoro analogs.

Molecular Formula C11H12F2N2O
Molecular Weight 226.22 g/mol
CAS No. 1707605-04-6
Cat. No. B1408666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde
CAS1707605-04-6
Molecular FormulaC11H12F2N2O
Molecular Weight226.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=CN=CC(=C2)C=O
InChIInChI=1S/C11H12F2N2O/c12-11(13)1-3-15(4-2-11)10-5-9(8-16)6-14-7-10/h5-8H,1-4H2
InChIKeyFVCYZDZLIARPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde (CAS 1707605-04-6) – A Procurement-Focused Chemical Overview for Medicinal Chemistry Research


5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde (CAS 1707605-04-6) is a fluorinated heterocyclic building block belonging to the class of nicotinaldehyde derivatives, with a molecular formula of C11H12F2N2O and a molecular weight of 226.22 g/mol [1]. The compound features a pyridine-3-carbaldehyde core substituted at the 5-position with a 4,4-difluoropiperidine moiety. The incorporation of the gem-difluoro group at the piperidine 4-position is known to modulate key physicochemical properties such as lipophilicity and metabolic stability relative to non-fluorinated or alternatively substituted analogs [2]. This compound serves primarily as a synthetic intermediate in the preparation of more complex pharmaceutical candidates, particularly those targeting central nervous system or oncology pathways where the difluoropiperidine motif has been exploited to enhance blood-brain barrier penetration or target binding [2].

Why 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde Cannot Be Simply Substituted: Structural and Physicochemical Determinants


Although several nicotinaldehyde regioisomers bearing a difluoropiperidine group share an identical molecular formula and weight, their physicochemical profiles diverge meaningfully. The position of the aldehyde group on the pyridine ring (2-, 3-, or 5-substitution) and the specific fluorination pattern (4,4- vs. 3,3-difluoro) directly influence the compound's electronic distribution, lipophilicity, and steric accessibility [1]. These differences mean that a synthetic route optimized for the 5-substituted 4,4-difluoro isomer cannot be assumed to yield identical reactivity or downstream product profiles with the 2-substituted or 3,3-difluoro variants. Furthermore, the non-fluorinated 5-piperidinyl analog lacks the metabolic stability conferred by the gem-difluoro group, making it unsuitable for in vivo or cell-based applications where prolonged half-life is required [1]. The quantitative evidence below demonstrates that these structural nuances translate into measurable property differences that directly impact experimental outcomes.

Quantitative Differentiation Data for 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde vs. Closest Analogs


Lipophilicity Profile: XLogP3-AA Comparison with 2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde

The target compound (CID 86810853) has a computed XLogP3-AA of 1.6, compared to 1.9 for the 2-substituted regioisomer (CID 86810837) [1]. This -0.3 log unit difference indicates the 5-substituted isomer is measurably less lipophilic, which may result in higher aqueous solubility and lower non-specific protein binding in biological assays [2].

Lipophilicity Drug design Permeability

Lipophilicity Equivalence with 3,3-Difluoro Regioisomer: A Differentiated Selection Basis

The target compound (CID 86810853) and the 3,3-difluoropiperidin-1-yl regioisomer (CID 86810852) share an identical XLogP3-AA of 1.6 [1]. However, the 4,4-difluoro substitution pattern has been shown in medicinal chemistry campaigns (e.g., D4 receptor antagonists) to provide a different metabolic profile due to the altered electronic environment at the piperidine nitrogen, potentially affecting CYP450-mediated oxidation rates [2]. While direct metabolic stability data for this specific compound is not available, the 4,4-difluoro motif is structurally distinct from the 3,3-difluoro motif in terms of steric and electronic parameters.

Metabolic stability Fluorination pattern Structure-property relationship

Commercial Purity Benchmarking: 98% Target Compound vs. 95% Alternatives

Multiple commercial vendors supply 5-(4,4-difluoropiperidin-1-yl)nicotinaldehyde at a guaranteed minimum purity of 98% (e.g., Leyan, MolCore) , while the 2-substituted analog is widely listed at 95% purity from suppliers such as AK Scientific and Chemscene . This 3-percentage-point purity differential is significant for synthetic intermediate applications, where higher purity reduces the burden of purification and improves yield consistency in subsequent reaction steps.

Purity Reproducibility Synthetic intermediate

Regiochemical Positioning Effect on Synthetic Utility: Aldehyde Reactivity and Downstream Functionalization

The 5-substituted nicotinaldehyde places the aldehyde group at the meta position relative to the ring nitrogen, whereas the 2-substituted analog positions it at the ortho position. This regiochemical difference directly influences the electrophilicity of the aldehyde carbon and the steric accessibility for nucleophilic addition or reductive amination reactions . While explicit kinetic data for this pair of compounds is not available, the general principle of pyridine ring electronic effects indicates that the 5-substituted aldehyde is less affected by the electron-withdrawing effect of the pyridine nitrogen, making it more reactive in certain nucleophilic addition contexts . For chemists designing a convergent synthesis, this positional effect can determine whether a protecting group strategy is required.

Regioselectivity Building block Medicinal chemistry

H-Bond Acceptor Count and Polar Surface Area: Consistent Drug-Likeness Parameters

The target compound has a topological polar surface area (TPSA) of 33.2 Ų and 5 hydrogen bond acceptors, identical to both the 2-substituted and 3,3-difluoro analogs [1]. This TPSA falls well below the 60 Ų threshold often associated with good blood-brain barrier penetration. While the values are identical across analogs, this confirmation ensures that the selection of the 5-substituted 4,4-difluoro variant does not compromise drug-likeness parameters, allowing researchers to focus on other differentiating properties.

Drug-likeness Permeability CNS drug design

Optimal Application Scenarios for 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde in Research and Development


Late-Stage Functionalization of CNS-Targeted Kinase Inhibitor Scaffolds

In kinase drug discovery programs where the 4,4-difluoropiperidine motif has been established to enhance CNS penetration, this 5-substituted nicotinaldehyde provides a lower-lipophilicity entry point (XLogP3 1.6 vs. 1.9 for the 2-substituted isomer) [1]. This reduced logP may translate to greater aqueous solubility of early intermediates, facilitating purification and reducing the need for chromatographic separation in parallel synthesis arrays [1].

Building Block for Wnt Pathway Inhibitor Libraries

Given that pyridyl piperidines have been patented as Wnt pathway inhibitors [2], this 5-substituted aldehyde can be used directly in reductive amination or oxime formation to generate compound libraries. Its 5-position aldehyde reactivity, combined with 98% commercial purity, minimizes side reactions and ensures consistent library quality, which is critical for reproducible high-throughput screening results [2].

Synthesis of Metabolic Stability Probes for CYP450 Interaction Studies

The 4,4-difluoropiperidine moiety is known to reduce CYP450-mediated N-dealkylation compared to non-fluorinated piperidines [3]. This compound can serve as a probe intermediate to compare metabolic stability against non-fluorinated or 3,3-difluoro analogs, enabling structure-metabolism relationship studies in early drug discovery [3].

Intermediate for Dopamine D4 Receptor (D4R) Antagonist Development

A published series of (R)-4,4-difluoropiperidine-based D4R antagonists demonstrated the value of this fluorinated scaffold in achieving selectivity over other dopamine receptors [3]. The 5-substituted nicotinaldehyde, with its aldehyde handle at the meta position, is sterically well-suited for further elaboration into D4R-targeting compounds, particularly those requiring a vector aligned with the receptor binding pocket [3].

Quote Request

Request a Quote for 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.